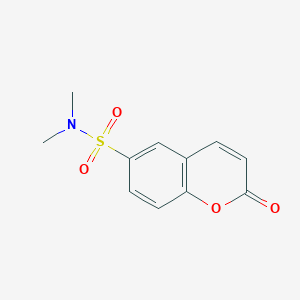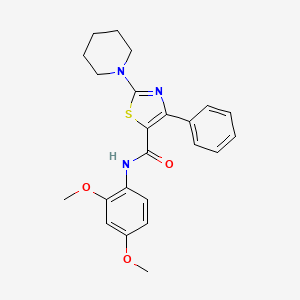
N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a sulfonamide group, which is known for its role in various pharmaceutical applications due to its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 2H-chromene derivatives with sulfonamide reagents. One common method includes the cyclization of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst . The reaction conditions often involve moderate temperatures and the use of organic solvents such as acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. This interaction can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, thereby exhibiting antidiabetic activity .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: Another chromene derivative with a carboxamide group, known for its biological activities.
2-oxo-2H-chromene-3-sulfonamide: Similar to the compound but with a different substitution pattern on the chromene ring.
4-hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Uniqueness
N,N-dimethyl-2-oxo-2H-chromene-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the sulfonamide group enhances its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and infections.
Properties
Molecular Formula |
C11H11NO4S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C11H11NO4S/c1-12(2)17(14,15)9-4-5-10-8(7-9)3-6-11(13)16-10/h3-7H,1-2H3 |
InChI Key |
HFTBAPJFVDEXJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12209998.png)
![(2Z)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12210000.png)
![benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12210001.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12210009.png)
![Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate](/img/structure/B12210015.png)
![5-[3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12210023.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide](/img/structure/B12210038.png)
![6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one](/img/structure/B12210042.png)
![5-Pyridin-4-yltetrazolo[1,5-c]quinazoline](/img/structure/B12210045.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12210053.png)
![6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12210054.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12210063.png)
![2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12210069.png)
